3-isopropoxy-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
N,N-dimethyl-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-11-7-5-6-10(8-11)12(14)13(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBZZIWLPXTNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N,N-Dimethylbenzamide (Parent Compound)
The parent compound, N,N-dimethylbenzamide, lacks substituents on the benzene ring. Key differences include:
- Reactivity : N,N-Dimethylbenzamide undergoes smooth hydrogenation over Pd-In₂O₃ catalysts to yield benzyl alcohol (95% yield), demonstrating its susceptibility to catalytic reduction under mild conditions .
- Spectroscopic Properties : The carbonyl carbon (δ ~171.8 ppm in $^{13}\text{C NMR}$) and N-methyl groups (δ ~3.0 ppm in $^{1}\text{H NMR}$) are consistent across derivatives, but solvent polarity significantly affects $^{13}\text{C NMR}$ shifts and rotational barriers about the C–N bond .
- Applications : Used as a model substrate in studies of solvent effects on rotational dynamics and catalytic hydrogenation .
4-Substituted N,N-Dimethylbenzamides
Examples include 4-methoxy-N,N-dimethylbenzamide and 4-hexyl-N,N-dimethylbenzamide :
- Synthesis : 4-Methoxy derivatives are synthesized via Pd-catalyzed coupling, achieving >90% yields under optimized conditions .
- Hexyl substituents increase hydrophobicity, as evidenced by retention behavior in chromatography .
- Catalytic Utility : 4-Hexyl derivatives participate in Fe-catalyzed C(sp²)–C(sp³) cross-coupling with alkyl Grignard reagents, yielding branched aliphatic-aromatic hybrids (95% yield) .
3-Substituted N,N-Dimethylbenzamides
Examples include 3-methyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide and 3-methoxy-N-(5-methyl-3-isoxazolyl)benzamide :
- Synthesis: 3-Methyl derivatives are synthesized via reaction of 3-methylbenzoyl chloride with amino alcohols, followed by X-ray crystallographic validation .
- The isopropoxy group in 3-isopropoxy-N,N-dimethylbenzamide may act as a weaker electron donor than methoxy, altering regioselectivity in C–H activation .
N,N-Dimethylisopropionamide and Other Bulky Amides
- Steric Influence : Bulky amides like N,N-dimethylisopropionamide favor the formation of specific purine analogs in multicomponent reactions, highlighting the role of steric effects in directing reaction pathways .
- Chromatographic Behavior : Tertiary amides like N,N-dimethylbenzamide exhibit distinct retention indices in gas chromatography, deviating from primary amides by up to -80 index units due to reduced polarity .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings
- Electronic vs.
- Thermal Stability : Tertiary benzamides (e.g., N,N-dimethylbenzamide) exhibit enhanced stability in the presence of CuI compared to primary/secondary analogs, with degradation pathways influenced by substituent bulk .
- Chromatographic Applications : N,N-Dimethylbenzamide serves as a derivatization agent for amine detection, with method precision (% CV <2%) validated in GC-MS protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
